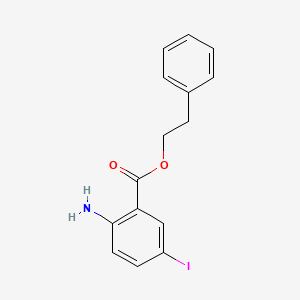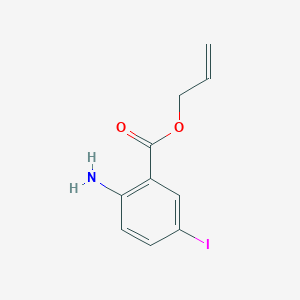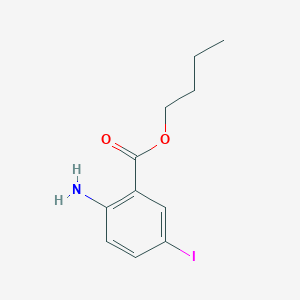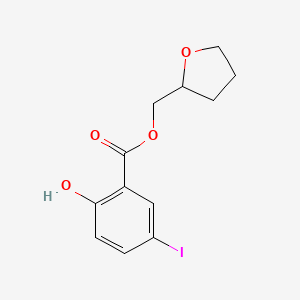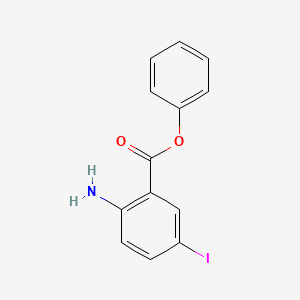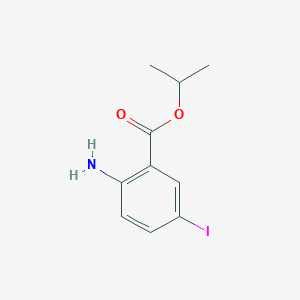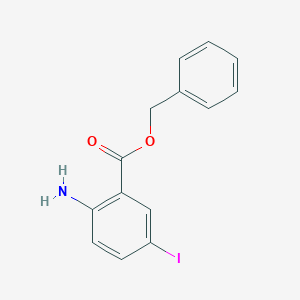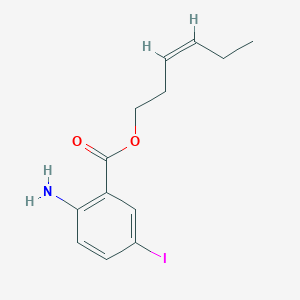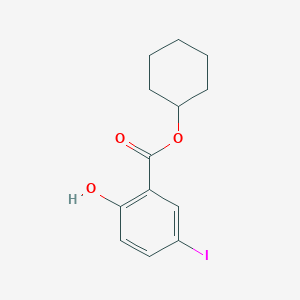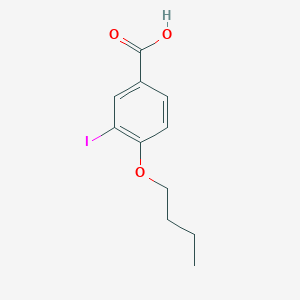
4-(Acetoxymethyl)-3-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Acetoxymethyl)-3-iodobenzoic acid” likely contains an acetoxymethyl group, an iodine atom, and a carboxylic acid group attached to a benzene ring . The acetoxymethyl group is a functional group with the formula −OCOCH3 . The iodine atom and carboxylic acid group are common in organic chemistry and have well-understood properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the acetoxymethyl, iodine, and carboxylic acid groups onto a benzene ring. This could be achieved through various organic chemistry reactions, such as Friedel-Crafts acylation, electrophilic aromatic substitution, and others .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with an acetoxymethyl group, an iodine atom, and a carboxylic acid group . The exact structure would depend on the positions of these groups on the benzene ring.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The iodine atom could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the acetoxymethyl, iodine, and carboxylic acid groups. For example, the presence of the polar carboxylic acid group could increase the compound’s solubility in water .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1131614-05-5 |
|---|---|
Fórmula molecular |
C10H9IO4 |
Peso molecular |
320.08 g/mol |
Nombre IUPAC |
4-(acetyloxymethyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO4/c1-6(12)15-5-8-3-2-7(10(13)14)4-9(8)11/h2-4H,5H2,1H3,(H,13,14) |
Clave InChI |
YYIHNJLQJXDLPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)I |
SMILES canónico |
CC(=O)OCC1=C(C=C(C=C1)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


